methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate
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Overview
Description
Compound 8 [PMID: 25898023] is a synthetic organic compound that acts as a selective inhibitor of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. This compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation to minimize unintended systemic ROCK-associated side effects and maximize local effects .
Preparation Methods
The preparation of compound 8 involves the synthesis of methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by coupling 3-fluoropyridine with an appropriate benzoyl chloride derivative.
Introduction of functional groups: Aminomethyl and carbamoyl groups are introduced through subsequent reactions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial production methods for compound 8 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Compound 8 undergoes several types of chemical reactions:
Hydrolysis: The ester group in compound 8 is hydrolyzed by blood esterases to form an inactive carboxylic acid metabolite (8M).
Oxidation and Reduction: While specific oxidation and reduction reactions for compound 8 are not detailed, it is common for such compounds to undergo these reactions under appropriate conditions.
Substitution: The aromatic rings in compound 8 can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound 8 has several scientific research applications:
Chemistry: It serves as a model compound for studying selective ROCK inhibition and the design of ‘soft’ drugs.
Biology: It is used to investigate the role of ROCK in cellular processes and its potential as a therapeutic target.
Industry: Its design principles are applied in the development of other ‘soft’ drugs to minimize systemic side effects.
Mechanism of Action
Compound 8 exerts its effects by selectively inhibiting Rho kinase (ROCK) activity. ROCK is involved in various cellular processes, including contraction, motility, proliferation, and apoptosis. By inhibiting ROCK, compound 8 can reduce inflammation and lower intraocular pressure. The ester group in compound 8 is hydrolyzed by blood esterases to an inactive carboxylic acid metabolite (8M), ensuring that its activity is localized and minimizing systemic side effects .
Comparison with Similar Compounds
Compound 8 is unique due to its design as a ‘soft’ drug, which allows it to be rapidly inactivated in the systemic circulation. Similar compounds include:
Sovesudil (compound 18 [PMID 24119557]): Another ‘soft’ ROCK inhibitor developed by Amakem Therapeutics.
The uniqueness of compound 8 lies in its ability to minimize systemic side effects while maintaining local efficacy, making it a promising candidate for ocular treatments.
Properties
Molecular Formula |
C28H23FN4O4 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H23FN4O4/c1-37-28(36)17-7-9-22(10-8-17)32-26(34)19-4-2-3-18(13-19)23-14-20(5-6-21(23)15-30)27(35)33-25-11-12-31-16-24(25)29/h2-14,16H,15,30H2,1H3,(H,32,34)(H,31,33,35) |
InChI Key |
MXWDBTLNBKIMEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)NC4=C(C=NC=C4)F)CN |
Origin of Product |
United States |
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